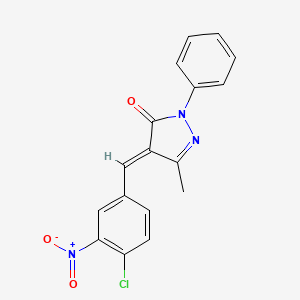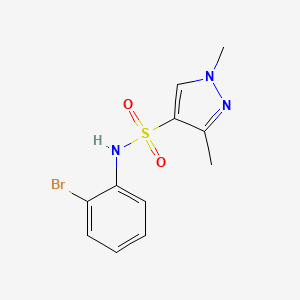![molecular formula C21H23NO2 B5295074 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol, also known as BQB, is a chemical compound that has been widely studied for its potential therapeutic applications. BQB belongs to the class of quinuclidine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol is not fully understood, but it is believed to act through multiple pathways. 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol for lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer research. However, 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol is also known to be toxic to normal cells, which can limit its use in certain experiments. Additionally, the synthesis of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol can be complex and time-consuming, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol. One area of interest is in the development of novel drug delivery systems that can target 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol specifically to cancer cells, while minimizing toxicity to normal cells. Another area of research is in the development of analogs of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol that may exhibit improved potency and selectivity. Finally, further studies are needed to fully understand the mechanism of action of 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol and its potential applications in other areas of medicine.
Métodos De Síntesis
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol can be synthesized through a multistep process that involves the reaction of 3-hydroxyquinuclidine with benzaldehyde in the presence of a base. The resulting product is then subjected to a condensation reaction with 3-benzyloxybenzaldehyde, followed by reduction with sodium borohydride to yield 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol.
Aplicaciones Científicas De Investigación
2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research for 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol is in the treatment of cancer. Studies have shown that 2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
(2Z)-2-[(3-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c23-21-18-9-11-22(12-10-18)20(21)14-17-7-4-8-19(13-17)24-15-16-5-2-1-3-6-16/h1-8,13-14,18,21,23H,9-12,15H2/b20-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPWXBIINWJEEC-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC(=CC=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC(=CC=C3)OCC4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-phenylmethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5295013.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5295029.png)



![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)
![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)
![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)
![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)
